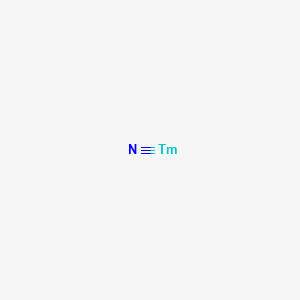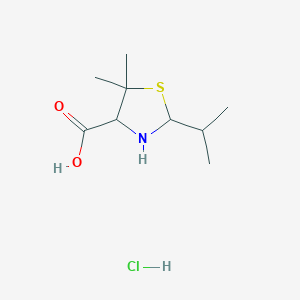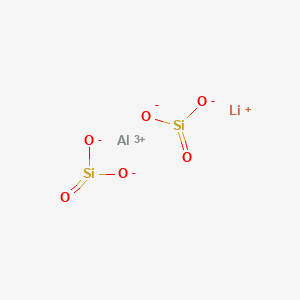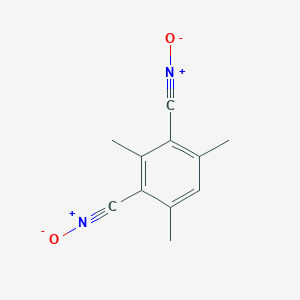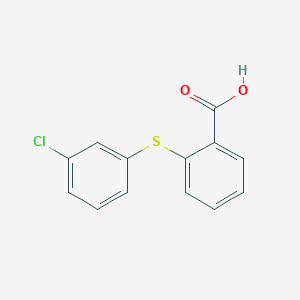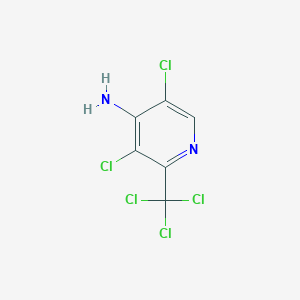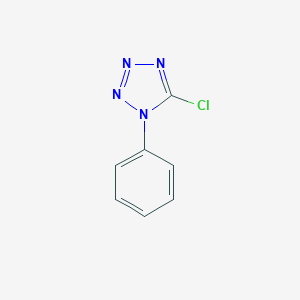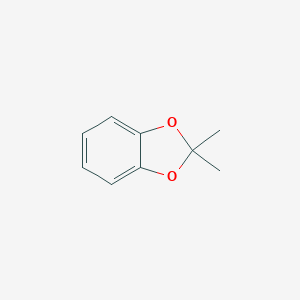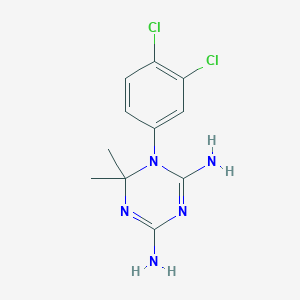
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- is a chemical compound that has gained importance in the field of scientific research due to its potential applications in various fields. This compound is commonly known as DCDMH and is used as a disinfectant and biocide in water treatment, swimming pools, and other applications.
作用机制
The mechanism of action of DCDMH involves the release of chlorine ions, which react with the cell membrane of microorganisms, leading to their destruction. DCDMH also disrupts the metabolic pathways of microorganisms, leading to their death.
生化和生理效应
DCDMH has been found to have minimal toxicity and is not known to cause any significant biochemical or physiological effects in humans or animals. However, it is important to note that DCDMH should be used in accordance with recommended guidelines and safety precautions.
实验室实验的优点和局限性
DCDMH has several advantages as a disinfectant and biocide in laboratory experiments. It is effective against a wide range of microorganisms and is relatively easy to handle and store. However, it is important to note that DCDMH may not be effective against all types of microorganisms and may require higher concentrations for certain applications.
未来方向
Future research on DCDMH could focus on the development of more efficient synthesis methods, as well as the optimization of its antimicrobial activity against specific types of microorganisms. Additionally, further studies could investigate the potential use of DCDMH in other fields, such as agriculture and food processing.
合成方法
The synthesis of DCDMH involves the reaction of 3,4-dichloroaniline and cyanuric acid in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of DCDMH.
科学研究应用
DCDMH has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial activity against a wide range of microorganisms, including bacteria, viruses, and fungi. DCDMH has also been studied for its potential use as a pesticide and herbicide.
属性
CAS 编号 |
13344-99-5 |
|---|---|
产品名称 |
1,3,5-Triazine-2,4-diamine, 1-(3,4-dichlorophenyl)-1,6-dihydro-6,6-dimethyl- |
分子式 |
C11H13Cl2N5 |
分子量 |
286.16 g/mol |
IUPAC 名称 |
1-(3,4-dichlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C11H13Cl2N5/c1-11(2)17-9(14)16-10(15)18(11)6-3-4-7(12)8(13)5-6/h3-5H,1-2H3,(H4,14,15,16,17) |
InChI 键 |
FPULLBVUFHTKQQ-UHFFFAOYSA-N |
SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
规范 SMILES |
CC1(N=C(N=C(N1C2=CC(=C(C=C2)Cl)Cl)N)N)C |
其他 CAS 编号 |
13344-99-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



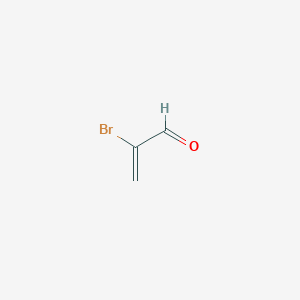
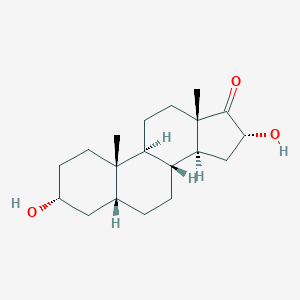
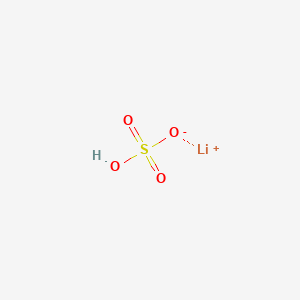
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)
